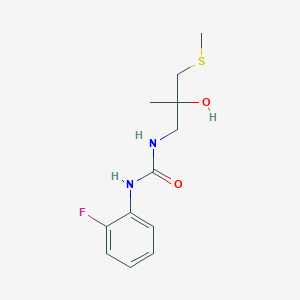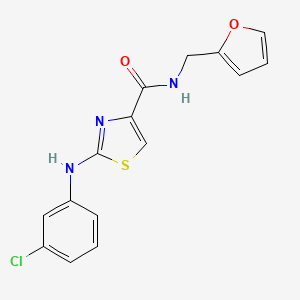
2-((3-chlorophenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Chlorophenyl)ethylamine” is a chemical compound with the molecular formula C8H10ClN . It has a molecular weight of 155.62 . The compound is also known by other names such as 3-Chlorophenethylamine .
Molecular Structure Analysis
The IUPAC Standard InChI for “2-(3-Chlorophenyl)ethylamine” is InChI=1S/C8H10ClN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2 .
Physical And Chemical Properties Analysis
“2-(3-Chlorophenyl)ethylamine” is a yellow liquid with a density of 1.119 g/mL at 25 °C . It has a boiling point of 111.0°C to 113.0°C at 12.0 mmHg . The refractive index is 1.5480 to 1.5500 .
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing compounds related to "2-((3-chlorophenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide," involving reactions that yield substances with potential biological activities. The synthesis process typically involves condensation reactions, characterizations by IR, NMR, and mass spectral data, indicating a broad interest in exploring the structural and chemical properties of these compounds (Arora et al., 2013).
Antimicrobial Activity
Several studies have reported on the antimicrobial efficacy of thiazole derivatives. These compounds have been tested against various pathogenic bacteria and fungi, showing moderate to significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of microorganisms (Sah et al., 2014).
Anticancer Activity
Thiazole derivatives, including those similar to "this compound," have been evaluated for their anticancer properties. Research indicates that these compounds exhibit low to moderate anticancer activity against a range of cancer cell lines, with some showing significant selective action. This highlights the potential for these substances to be developed into anticancer drugs after further research and optimization (Kaminskyy et al., 2015).
Applications in Dyeing and Materials Science
In addition to biomedical applications, thiazole derivatives have been explored for their utility in dyeing polyester fibers and as materials with biological activity. These substances have shown high efficiency in dyeing processes, indicating potential applications in the textile industry and materials science, where functional and biologically active fabrics are of interest (Khalifa et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-(3-chloroanilino)-N-(furan-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-10-3-1-4-11(7-10)18-15-19-13(9-22-15)14(20)17-8-12-5-2-6-21-12/h1-7,9H,8H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYIWRUBZCKAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

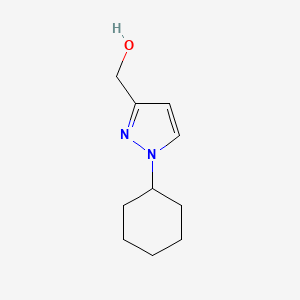
![3-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2749104.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2749106.png)
![Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2749107.png)

![2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2749110.png)
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749111.png)
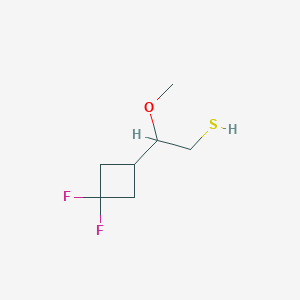
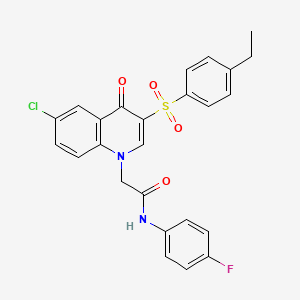

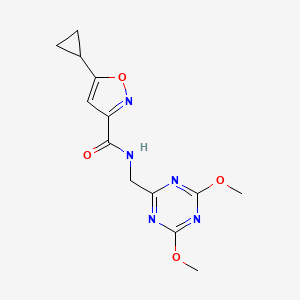
![5-((2-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749122.png)
